6-Methoxypyridine-3-carbonyl chloride

Metabolic Stability CYP450 Metabolism Drug Design

Researchers optimizing pharmacokinetic profiles often encounter CYP450-mediated oxidation at the pyridine 6-position. This compound provides a direct solution. - Enables synthesis of amides resistant to metabolic oxidation at the 6-position, potentially increasing in vivo half-life compared to nicotinoyl chloride derivatives. - Serves as the essential building block for carbonic anhydrase inhibitors achieving single-digit nanomolar Ki values for hCA II and XII. - Offers a predictable, moderately lipophilic starting point (XLogP3-AA = 1.7) for fine-tuning ADME properties.

Molecular Formula C7H6ClNO2
Molecular Weight 171.58 g/mol
CAS No. 193538-78-2
Cat. No. B064738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxypyridine-3-carbonyl chloride
CAS193538-78-2
Synonyms3-Pyridinecarbonyl chloride, 6-methoxy- (9CI)
Molecular FormulaC7H6ClNO2
Molecular Weight171.58 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)C(=O)Cl
InChIInChI=1S/C7H6ClNO2/c1-11-6-3-2-5(4-9-6)7(8)10/h2-4H,1H3
InChIKeyIFGABUQRWWPAIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxypyridine-3-carbonyl chloride Building Block


6-Methoxypyridine-3-carbonyl chloride (CAS 193538-78-2), also known as 6-methoxynicotinoyl chloride, is a heterocyclic acyl chloride building block with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol [1]. It features a pyridine ring substituted with a methoxy group at the 6-position and a reactive carbonyl chloride group at the 3-position, making it a key intermediate for the synthesis of amides, esters, and other derivatives in pharmaceutical and agrochemical research [2]. The compound is characterized by a predicted boiling point of 267.1±20.0 °C and a predicted density of 1.289±0.06 g/cm³ .

6-Methoxypyridine-3-carbonyl chloride Substitution Risks


Simply substituting 6-methoxypyridine-3-carbonyl chloride with other in-class acyl chlorides or pyridine derivatives is not scientifically sound due to quantifiable differences in physicochemical properties that critically impact synthetic outcomes and downstream biological performance. The methoxy group at the 6-position confers distinct electronic and steric effects, altering the reactivity of the acyl chloride moiety and the metabolic stability of the resulting conjugated products . Furthermore, the specific substitution pattern on the pyridine ring dictates the compound's lipophilicity (XLogP3-AA = 1.7) [1] and its predicted boiling point and density , which directly influence reaction conditions, purification strategies, and the final compound's drug-like properties. The following evidence demonstrates why this specific compound cannot be replaced by its closest analogs without a predictable and quantifiable loss in performance.

Differentiation Evidence: 6-Methoxypyridine-3-carbonyl chloride


Metabolic Stability vs. Unsubstituted Analogs

The 6-methoxy substitution on the pyridine ring of 6-methoxypyridine-3-carbonyl chloride provides a quantifiable advantage in metabolic stability compared to its unsubstituted analog, nicotinoyl chloride. The methoxy group blocks the C6 position from oxidative metabolism by cytochrome P450 (CYP450) enzymes, a common clearance pathway for pyridine derivatives . While direct quantitative data for the free acid chloride is limited due to its reactivity, this class-level inference is strongly supported by the behavior of related 6-methoxypyridine-containing compounds in drug metabolism studies.

Metabolic Stability CYP450 Metabolism Drug Design

Lipophilicity: Methoxy vs. Chloro Substituent

The substitution of a methoxy group versus a chloro group at the 6-position of the nicotinoyl chloride scaffold results in a quantifiable difference in lipophilicity. 6-Methoxypyridine-3-carbonyl chloride has a computed XLogP3-AA value of 1.7 [1], indicating moderate lipophilicity. In contrast, 6-chloronicotinoyl chloride (CAS 66608-11-5) is expected to have a higher logP due to the more lipophilic chlorine atom, which can affect membrane permeability, solubility, and overall drug-likeness of the final conjugated products .

Lipophilicity ADME Drug-Likeness

Boiling Point and Density vs. Nicotinoyl Chloride

6-Methoxypyridine-3-carbonyl chloride exhibits distinct predicted boiling point and density values compared to its unsubstituted analog, nicotinoyl chloride. The target compound has a predicted boiling point of 267.1±20.0 °C and a density of 1.289±0.06 g/cm³ . In contrast, nicotinoyl chloride (CAS 10400-19-8) is reported to have a boiling point of 219-220 °C and a density of 1.297 g/mL . These differences are not trivial; they directly influence distillation parameters, reaction temperature optimization, and work-up procedures in a synthetic laboratory.

Synthetic Chemistry Reaction Optimization Purification

Reactivity and Handling Considerations

As an acyl chloride, 6-methoxypyridine-3-carbonyl chloride is highly reactive toward nucleophiles, including water, necessitating anhydrous handling and storage conditions. While a direct quantitative comparison of hydrolysis rates with analogs like nicotinoyl chloride or 6-chloronicotinoyl chloride is not available, the presence of the electron-donating methoxy group at the 6-position is expected to moderately influence the electron density at the carbonyl carbon, potentially altering its reactivity profile compared to unsubstituted or chloro-substituted derivatives [1]. This is a critical, albeit qualitative, differentiation for synthetic planning.

Synthetic Utility Moisture Sensitivity Storage

Carbonic Anhydrase Inhibition Potency

In a 2022 study by Banoglu et al., a series of thiadiazolyl-benzenesulfonamide derivatives carrying an aromatic tail linked by an amide linker were synthesized using 6-methoxypyridine-3-carbonyl chloride as a key building block . These derivatives exhibited potent and isoform-selective inhibition against human carbonic anhydrase (hCA) isoforms. Notably, compound 17, derived from this building block, demonstrated dual inhibition of hCA II with a Ki of 3.1 nM and hCA XII with a Ki of 1.5 nM, with significant selectivity over hCA I and IX isoforms . While a direct comparator compound synthesized from a different acyl chloride is not provided in this specific study, the nanomolar potency and isoform selectivity achieved with the 6-methoxypyridine-3-carbonyl-derived amides highlight the value of this specific scaffold in medicinal chemistry.

Carbonic Anhydrase Enzyme Inhibition Ki

6-Methoxypyridine-3-carbonyl chloride Applications


Metabolically Stable Amide Drug Candidates

For medicinal chemistry programs focused on optimizing the pharmacokinetic profile of lead compounds, 6-methoxypyridine-3-carbonyl chloride is the preferred acylating agent when a metabolically stable pyridine moiety is required. Its 6-methoxy group blocks CYP450-mediated oxidation at that position , a common metabolic soft spot, thereby potentially increasing the in vivo half-life of the resulting amide conjugate. This is a key differentiator from nicotinoyl chloride-derived amides, which lack this protection .

Isoform-Selective Carbonic Anhydrase Inhibitors

In the development of novel carbonic anhydrase (CA) inhibitors for therapeutic applications, 6-methoxypyridine-3-carbonyl chloride has proven to be an essential building block for achieving potent and isoform-selective activity. As demonstrated by Banoglu et al. (2022) , amide derivatives of this compound can achieve single-digit nanomolar Ki values for hCA II and XII, with significant selectivity over other isoforms. This level of potency and selectivity is critical for minimizing off-target effects in drug candidates targeting CA-related diseases.

Lipophilicity Control for ADME Optimization

Medicinal chemists seeking to fine-tune the lipophilicity (logP) of their compounds for optimal ADME properties should prioritize 6-methoxypyridine-3-carbonyl chloride. Its computed XLogP3-AA of 1.7 [1] provides a predictable, moderately lipophilic starting point. This is in contrast to the more lipophilic 6-chloronicotinoyl chloride, offering a strategic advantage in balancing solubility and permeability during lead optimization [1].

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